8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Bicyclic Phosphanes and Dimerization
Research on bicyclic phosphanes reveals insights into spontaneous dimerization processes involving constrained bicyclic phosphane compounds, demonstrating complex reactions that could be relevant to understanding the reactivity of similarly structured compounds (Bonningue, Houalla, Wolf, & Jaud, 1983).
Desymmetrization via Ring-Closing Metathesis
Studies have shown the utility of ring-closing metathesis for achieving desymmetrization, leading to the synthesis of structures such as 6,8-dioxabicyclo[3.2.1]octanes, which share a common bicyclic motif with the compound . This demonstrates a novel route for synthesizing natural product analogs (Burke, Müller, & Beaudry, 1999).
Synthesis of 2-Oxa-4,6,8-triazabicyclo[3.3.0]octanes
The synthesis of triazabicyclooctanes and related compounds by condensation reactions further illustrates the chemical versatility and potential applications of bicyclic and tricyclic systems in organic synthesis, including the potential for creating novel pharmaceuticals or materials (Kakanejadifard et al., 2004).
Azabicycloalkanes as Analgetics
Research into azabicycloalkanes and their structure-activity relationships offers insights into their potential applications in drug development, particularly as analgesic agents. This area of study suggests a pathway for exploring the analgesic properties of structurally similar compounds (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Iodination of Aromatic Compounds
Studies on tetraiodo-tetraazabicyclooctane-dione as a reagent for iodination highlight the synthetic utility of bicyclic compounds in facilitating chemical transformations, potentially applicable to the modification or functionalization of complex organic molecules (Chaikovski et al., 2001).
Properties
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-3-6-17(9-13(12)2)24(22,23)21-14-4-5-15(21)11-16(10-14)20-8-7-18-19-20/h3,6-9,14-16H,4-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBANNIPMHRNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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